An In-Depth Technical Guide to Methyl 2-(2-nitrophenyl)acetate
An In-Depth Technical Guide to Methyl 2-(2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(2-nitrophenyl)acetate, a chemical compound with potential applications in organic synthesis and as a precursor for various biologically active molecules. This document details its chemical and physical properties, safety information, and a known method of synthesis. While the biological activities of its parent compound and other derivatives have been noted, specific biological data for Methyl 2-(2-nitrophenyl)acetate remains largely unreported in publicly available literature.
Chemical and Physical Properties
Methyl 2-(2-nitrophenyl)acetate, with the CAS number 30095-98-8 , is a nitro-substituted aromatic ester.[1] Its fundamental properties are summarized in the table below. The compound typically appears as a light orange oil.
| Property | Value | Source |
| CAS Number | 30095-98-8 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| Appearance | Light orange oil | ChemicalBook |
| IUPAC Name | methyl 2-(2-nitrophenyl)acetate | [1] |
| Synonyms | Methyl (2-nitrophenyl)acetate, 2-NITROPHENYLACETIC ACID METHYL ESTER, Benzeneacetic acid, 2-nitro-, methyl ester | [1] |
Spectroscopic Data
Detailed spectroscopic information is crucial for the identification and characterization of Methyl 2-(2-nitrophenyl)acetate.
| Spectrum Type | Data | Source |
| ¹H NMR (CDCl₃) | δ: 3.72 (3H, s), 4.03 (2H, s), 7.36 (1H, d, J = 7.3 Hz), 7.44-7.51 (1H, m), 7.57-7.63 (1H, m), 8.12 (1H, d, J = 7.8 Hz) | ChemicalBook |
| ¹³C NMR | Data available | PubChem |
| Infrared (IR) | Data available | PubChem |
| Mass Spectrometry (MS) | Data available | PubChem |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 2-(2-nitrophenyl)acetate is classified with the following hazard statements:
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H302: Harmful if swallowed
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H312: Harmful in contact with skin
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H332: Harmful if inhaled
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Synthesis of Methyl 2-(2-nitrophenyl)acetate
A common method for the synthesis of Methyl 2-(2-nitrophenyl)acetate involves the esterification of 2-(2-nitrophenyl)acetic acid.
Materials:
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2-(2-nitrophenyl)acetic acid
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Methanol (MeOH)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate
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Saturated brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve 2-(2-nitrophenyl)acetic acid in methanol.
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Slowly add concentrated sulfuric acid to the solution.
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Heat the reaction mixture at reflux for 16 hours.
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After the reaction is complete, remove the solvent by evaporation.
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Add water to the residue and extract with ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Evaporate the solvent to yield Methyl 2-(2-nitrophenyl)acetate as a light orange oil.
Below is a workflow diagram illustrating the synthesis process.
Caption: A step-by-step workflow for the synthesis of Methyl 2-(2-nitrophenyl)acetate.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain detailing the biological activity or the mechanism of action of Methyl 2-(2-nitrophenyl)acetate itself. However, its parent compound, 2-nitrophenylacetic acid, has been reported to exhibit selective herbicidal properties.[2] Furthermore, derivatives of 2-nitrophenylacetic acid are recognized as valuable precursors in the synthesis of various biologically active molecules, including those with potential as enzyme inhibitors and anticancer agents.[2]
Given the absence of specific biological data for Methyl 2-(2-nitrophenyl)acetate, a signaling pathway diagram cannot be generated at this time. Further research is required to elucidate its potential biological roles and mechanisms of action.
Conclusion
Methyl 2-(2-nitrophenyl)acetate is a well-characterized chemical compound with established physical, chemical, and safety profiles. Its synthesis from 2-(2-nitrophenyl)acetic acid is a straightforward and documented process. While the broader class of 2-nitrophenylacetic acid derivatives shows promise in the development of bioactive compounds, the specific biological functions of the methyl ester remain an area for future investigation. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound in organic synthesis and medicinal chemistry.
